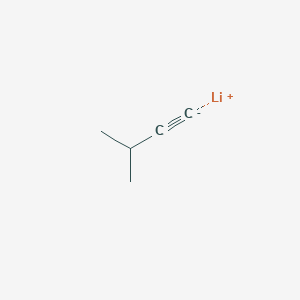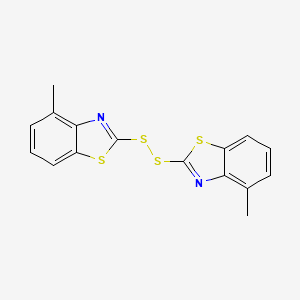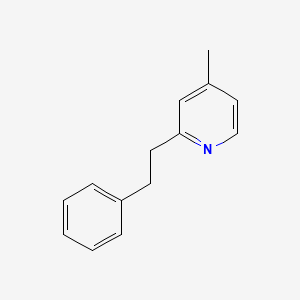
4-Methyl-2-phenethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenethyl-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenethyl-pyridine can be achieved through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces other methylpyridine isomers . Another method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and 1-propanol as the solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The continuous flow method is particularly advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenethyl-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines.
Scientific Research Applications
4-Methyl-2-phenethyl-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenethyl-pyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Another methylpyridine isomer with similar chemical properties.
4-Methylpyridine: An isomer that is also used as a building block for various chemical syntheses.
Pyridinylimidazole: A compound with a pyridine ring that has applications in medicinal chemistry.
Uniqueness
4-Methyl-2-phenethyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group can enhance its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
WXEJKPRRTYLMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

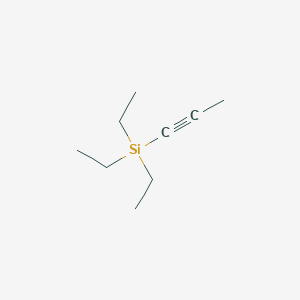

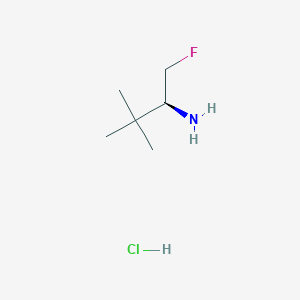
![Carbamic acid,n-[2-amino-5-ethyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8451987.png)
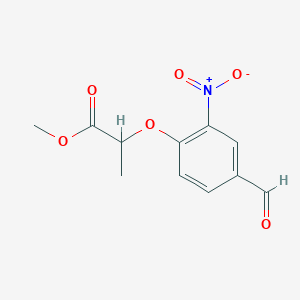

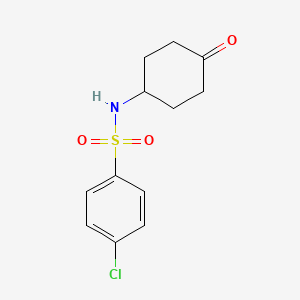
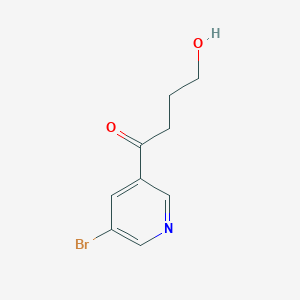

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-,methyl ester](/img/structure/B8452047.png)
